![molecular formula C18H15NO3 B1459533 4-(2,3-Dimethoxybenzoyl)quinoline CAS No. 1706444-41-8](/img/structure/B1459533.png)
4-(2,3-Dimethoxybenzoyl)quinoline
Description
4-(2,3-Dimethoxybenzoyl)quinoline is an organic compound that belongs to the class of quinoline derivatives. It has a molecular formula of C18H15NO3 and a molecular weight of 293.3 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound often involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a 2,3-dimethoxybenzoyl group attached to it .Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo various chemical reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and reactions with metal ions .properties
IUPAC Name |
(2,3-dimethoxyphenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-11-19-15-8-4-3-6-12(13)15/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRRNFNWMPMVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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